molecular formula C13H8FN3O2S B2484017 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide CAS No. 950229-84-2

6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B2484017
CAS No.: 950229-84-2
M. Wt: 289.28
InChI Key: URUNQXOBASLBIU-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is a fluorinated quinoline derivative featuring a hydroxy group at position 4 and a thiazole-2-yl carboxamide substituent at position 2. The quinoline core is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S/c14-7-1-2-10-8(5-7)11(18)9(6-16-10)12(19)17-13-15-3-4-20-13/h1-6H,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUNQXOBASLBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Substituents: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor. The hydroxy group can be introduced through hydroxylation reactions.

    Formation of the Carboxamide: The carboxamide group can be introduced by reacting the quinoline derivative with thionyl chloride to form the acid chloride, followed by reaction with thiazole-2-amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Nucleophilic Substitution at the 6-Fluoro Position

The fluorine atom at the quinoline C6 position undergoes nucleophilic substitution under mild conditions. This reaction is critical for introducing new substituents:

ReagentConditionsProductYieldSource
EthanolamineDMF, 80°C, 6 h6-(2-hydroxyethylamino) derivative72%
Sodium thiophenolateTHF, 60°C, 4 h6-phenylthioquinoline analog68%
Potassium tert-butoxideToluene, reflux, 8 h6-tert-butoxy derivative85%

Mechanistic Insight : The electron-withdrawing quinoline ring activates the C–F bond for SNAr reactions. Substituents with strong nucleophilic character (e.g., amines, thiols) displace fluoride efficiently.

Alkylation/Arylation of the 4-Hydroxy Group

The hydroxyl group at C4 participates in alkylation and arylation reactions, enhancing solubility or bioactivity:

Reaction TypeReagent/CatalystConditionsProductYieldSource
Mitsunobu alkylationDIAD, PPh₃, R-OHTHF, 0°C → RT, 12 h4-alkoxy derivatives (R = Me, Bn)60–75%
Ullmann couplingAryl boronic acid, CuIDMSO, 100°C, 24 h4-aryloxy derivatives55%

Key Observation : Steric hindrance from the adjacent carboxamide group reduces yields in bulkier substitutions.

Hydrolysis of the Carboxamide Group

The carboxamide moiety is hydrolyzed to carboxylic acid under acidic or basic conditions:

ConditionsCatalyst/AdditiveProductYieldSource
6M HCl, reflux3-carboxylic acid derivative90%
NaOH (10%), ethanolSodium carboxylate salt88%

Application : The carboxylic acid derivative serves as an intermediate for ester or peptide conjugates.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, leveraging the thiazole and quinoline moieties:

ReagentConditionsProductYieldSource
PCl₅, POCl₃Reflux, 4 hThiazolo[4,5-g]quinoline system65%
Ac₂O, H₂SO₄120°C, 2 hAcetylated cyclized product58%

Mechanism : Activation of the hydroxyl or carboxamide group facilitates ring closure via dehydration.

Electrophilic Substitution on the Thiazole Ring

The thiazole moiety undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing groups:

ReactionReagentConditionsProductYieldSource
BrominationBr₂, CHCl₃0°C, 1 h5-bromothiazole derivative40%
NitrationHNO₃, H₂SO₄50°C, 3 h5-nitrothiazole analog35%

Limitation : Low yields due to competing quinoline ring reactions .

Redox Reactions

The quinoline core participates in reduction and oxidation:

ReactionReagentConditionsProductYieldSource
Catalytic hydrogenationH₂, Pd/CEtOH, RT, 12 h1,2,3,4-tetrahydroquinoline derivative78%
KMnO₄ oxidationKMnO₄, H₂O80°C, 6 hQuinoline-3,4-dione62%

Thiolation of the Hydroxyl Group

Phosphorus pentasulfide converts the hydroxyl group to a thiol, enhancing antitubercular activity:

ReagentConditionsProductYieldSource
P₄S₁₀, pyridine100°C, 8 h4-mercapto derivative70%

Application : Thiolated analogs show improved binding to mycobacterial enzymes .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity :
    • The compound has shown potential as an antimicrobial agent. Thiazole derivatives are known to exhibit activity against various bacterial strains, including resistant strains. Studies have indicated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .
    • For instance, derivatives of quinoline-thiazole hybrids have demonstrated significant antibacterial effects, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics .
  • Anticancer Properties :
    • Research indicates that compounds with thiazole and quinoline moieties can induce cytotoxic effects against human tumor cell lines. The mechanism often involves the inhibition of critical enzymes or pathways associated with cancer cell proliferation .
    • Specific studies have highlighted the anticancer efficacy of thiazole-containing quinoline derivatives against various cancer types, suggesting their potential as novel chemotherapeutic agents .
  • Antiviral Activity :
    • There is emerging evidence that quinoline derivatives can exhibit antiviral properties. The presence of the thiazole moiety may enhance interaction with viral targets, providing a pathway for the development of antiviral drugs .

Synthetic Routes

The synthesis of 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide typically involves several steps:

  • Formation of the Quinoline Core : This is often achieved through Skraup synthesis, involving the condensation of aniline derivatives.
  • Introduction of Substituents :
    • The fluoro group is introduced via electrophilic fluorination.
    • Hydroxylation reactions are employed to add the hydroxy group.
  • Formation of Carboxamide : This step includes converting the quinoline derivative into an acid chloride followed by reaction with thiazole-2-amine .

Antimicrobial Efficacy Study

A study evaluated various thiazole-containing quinoline derivatives against Mycobacterium smegmatis. Compounds demonstrated significant antimicrobial activity with MIC values indicating potential for further development as antitubercular agents .

Anticancer Activity Assessment

Research focused on the cytotoxic effects of synthesized quinoline-thiazole hybrids on human cancer cell lines revealed promising results. One derivative exhibited a remarkable ability to induce apoptosis in colorectal cancer cells, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxy groups enhance its binding affinity and specificity, while the thiazole moiety contributes to its overall biological activity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

The table below summarizes key structural differences and similarities between the target compound and its analogues:

Compound Name Substituents Molecular Weight Key Features Reference
6-Fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide 6-F, 4-OH, thiazol-2-yl carboxamide ~289.27* Fluorine enhances stability; thiazole enables target interactions.
6-Fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide 6-F, 4-OH, 1,3,4-thiadiazol-2-yl carboxamide ~305.30* Thiadiazole replaces thiazole; broader heterocyclic diversity.
6-Fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide 6-F, 4-OH, pyridin-3-ylmethyl carboxamide ~327.33* Pyridine substituent; potential for enhanced solubility.
N-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide (Cpd 35) 6-F, 4-carboxamide with difluoropyrrolidinyl-ethyl chain 378.41 Aliphatic chain with fluorinated pyrrolidine; improved membrane permeability.
7-(Difluoromethoxy)-N-(trans-4-(2-hydroxypropan-2-yl)cyclohexyl)quinoline-3-carboxamide 7-OCHF2, cyclohexyl-hydroxypropan-2-yl carboxamide 378.41 Bulky cyclohexyl group; difluoromethoxy enhances lipophilicity.

*Calculated based on molecular formula.

Pharmacological and Physicochemical Considerations

  • Thiazole vs.
  • Pyridine vs. Thiazole : The pyridin-3-ylmethyl substituent () introduces a basic nitrogen, which could improve solubility but reduce lipophilicity compared to thiazole .
  • Fluorine Positioning: Misplacement of substituents (e.g., bromine in ) can drastically alter NMR profiles and bioactivity, underscoring the importance of regiochemical accuracy in quinoline derivatives .

Biological Activity

6-Fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is a novel compound within the quinoline family, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with thiazole derivatives under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Recent studies have shown that derivatives of quinoline exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of less than 10 µg/mL against Gram-positive bacteria, indicating potent antibacterial activity.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus< 10
Escherichia coli15
Pseudomonas aeruginosa20

These results suggest that the thiazole substitution enhances the antimicrobial efficacy compared to unsubstituted quinoline derivatives .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited IC50 values in the micromolar range, indicating significant anticancer potential.

Cell Line IC50 (µM) Effect
MCF-75.2Induces apoptosis
A5498.7Inhibits cell proliferation

The mechanism of action appears to involve the induction of oxidative stress and activation of apoptotic pathways, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties in models of neurodegenerative diseases. It demonstrated inhibition of acetylcholinesterase (AChE), with an IC50 value comparable to known inhibitors like donepezil.

Activity IC50 (µM)
Acetylcholinesterase Inhibition2.5

This suggests potential utility in treating Alzheimer's disease through modulation of cholinergic signaling .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Key findings include:

  • Fluorine Substitution : The presence of the fluorine atom at position 6 enhances lipophilicity and cellular uptake.
  • Hydroxyl Group : The hydroxyl group at position 4 is critical for hydrogen bonding interactions with biological targets.
  • Thiazole Ring : The incorporation of the thiazole moiety significantly boosts antimicrobial and anticancer activities due to its electron-withdrawing nature, which stabilizes reactive intermediates during metabolic processes .

Case Studies

  • Cardiotoxicity Mitigation : A study demonstrated that derivatives similar to 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline could mitigate doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes by reducing oxidative stress and enhancing cell viability by over 80% .
  • Antimycobacterial Properties : Another research highlighted its effectiveness against Mycobacterium tuberculosis, with promising results suggesting further exploration in antitubercular therapies .

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